4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone
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Overview
Description
The compound "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" is a brominated and fluorinated propiophenone derivative. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of both bromo and fluoro substituents on the aromatic ring system can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of brominated and fluorinated aromatic compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Similarly, the synthesis of complex radiopharmaceuticals can start from halogenated precursors, such as the preparation of 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide . The synthesis of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" could potentially involve similar palladium-catalyzed coupling reactions or halogen exchange processes.
Molecular Structure Analysis
The molecular structure of brominated and fluorinated compounds can be elucidated using techniques such as single-crystal X-ray diffraction . The electronic effects of the bromo and fluoro substituents can also be analyzed through computational methods like ab initio calculations, which help in understanding the reactivity and stability of the compound .
Chemical Reactions Analysis
The presence of a bromo substituent in the compound suggests that it could undergo further electrophilic substitution reactions, possibly with rearrangement, as seen in the bromination of various dimethylphenols . The fluorine atom could also influence the reactivity, leading to unique pathways in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the methyl groups. These substituents can affect the solubility, melting point, and stability of the compound. The cathodic reduction of α-bromopropiophenone in an aprotic medium, for example, leads to the formation of 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, indicating that electrochemical reactions could be a part of its property analysis .
Scientific Research Applications
Applications in Scientific Research
Intermediate in Synthesis : Compounds similar to 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone are key intermediates in the synthesis of other complex molecules. For instance, 2-Fluoro-4-bromobiphenyl is crucial in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis of such intermediates often involves cross-coupling reactions or diazotization, although challenges exist in terms of cost and safety (Qiu, Gu, Zhang, & Xu, 2009).
Chemosensors : Some phenolic compounds serve as platforms for the development of chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP) is used to detect various metal ions, anions, and neutral molecules due to its high selectivity and sensitivity. This indicates potential applications of similar compounds in the field of chemical sensing (Roy, 2021).
Environmental Studies : Compounds like 4-tert-Octylphenol and 2,4,6-Tribromophenol are studied for their environmental impact, particularly their role in water pollution and endocrine interference. While these compounds are not identical to 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone, their study provides a framework for understanding the environmental behavior and potential risks of similar brominated and fluorinated compounds (Olaniyan, Okoh, Mkwetshana, & Okoh, 2020; Koch & Sures, 2018).
Catalysis in Organic Synthesis : Metal cation-exchanged clays, including those modified with brominated compounds, can act as catalysts in organic synthesis. These catalysts are used for a variety of reactions, such as Friedel-Crafts alkylation and rearrangement of alkyl phenyl ethers, indicating potential uses of brominated compounds in facilitating organic reactions (Tateiwa & Uemura, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWLLTHFDMKKGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644637 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898792-89-7 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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